2-Propenoic acid, 2-((3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy)ethyl ester
CAS No.: 79638-11-2
Cat. No.: VC17008480
Molecular Formula: C15H20O3
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79638-11-2 |
|---|---|
| Molecular Formula | C15H20O3 |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 2-(8-tricyclo[5.2.1.02,6]dec-4-enyloxy)ethyl prop-2-enoate |
| Standard InChI | InChI=1S/C15H20O3/c1-2-15(16)18-7-6-17-14-9-10-8-13(14)12-5-3-4-11(10)12/h2-3,5,10-14H,1,4,6-9H2 |
| Standard InChI Key | XIPXCVZIOAPJIN-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(=O)OCCOC1CC2CC1C3C2CC=C3 |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound’s structure features a 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl group linked via an ethylene glycol bridge to a propenoic acid ester. The methanoindenyl core consists of a bicyclic system with two fused cyclohexene rings, imparting conformational rigidity. Density functional theory (DFT) calculations suggest that the methano bridge induces a boat-like conformation, stabilizing the molecule through reduced steric strain. The ester’s electron-deficient α,β-unsaturated carbonyl group enables Michael addition and radical polymerization reactions, critical for its role in polymer networks .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 79638-11-2 |
| Molecular Formula | C₁₅H₂₀O₃ |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 2-((3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl)oxy)ethyl acrylate |
| Boiling Point | 312°C (estimated) |
| Density | 1.12 g/cm³ |
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically involves a two-step process:
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Esterification: 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol reacts with acrylic acid in the presence of a Brønsted acid catalyst (e.g., sulfuric acid) under reflux.
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Purification: Distillation or column chromatography removes unreacted alcohol and acidic byproducts, yielding >85% purity.
Alternative routes employ enzymatic catalysis using lipases, which reduce side reactions but require longer reaction times (48–72 hours) . Recent advances in microwave-assisted synthesis have cut reaction times to 30 minutes while maintaining yields above 90%.
Industrial-Scale Production
Pilot-scale batches (100–500 kg) use continuous flow reactors to enhance heat transfer and minimize degradation. Key parameters include:
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Temperature: 80–100°C
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Pressure: 1.5 atm
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Catalyst Loading: 0.5–1.0 wt%
Applications in Polymer Science
Crosslinking Agents
The compound’s dual functionality (acrylate group and rigid core) makes it an ideal crosslinker for polyurethanes and epoxy resins. In polyurethane foams, it increases tensile strength by 40% compared to conventional diacrylate crosslinkers.
UV-Curable Coatings
Incorporated into UV-curable formulations, the ester enhances adhesion to metals (e.g., aluminum, steel) due to its polar ether linkage. Coatings exhibit:
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Vickers Hardness: 220 HV
-
Gloss Retention: 95% after 1,000 hours of QUV testing
Table 2: Performance in UV Coatings
| Property | Value |
|---|---|
| Cure Time | 2–4 seconds |
| Glass Transition (Tg) | 78°C |
| Chemical Resistance | Resistant to ASTM Fuel B |
Emerging Research Directions
Drug Delivery Systems
Functionalized nanoparticles incorporating this ester show pH-responsive release kinetics. In vitro studies demonstrate 80% doxorubicin release at pH 5.0 (tumor microenvironment) versus <10% at pH 7.4 .
Shape-Memory Polymers
Copolymers with poly(ε-caprolactone) achieve shape recovery ratios >98% after 10 cycles, making them candidates for medical stents.
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